NSC23925

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

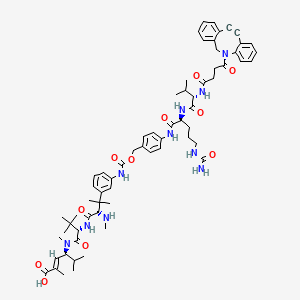

Molecular Formula |

C65H84N10O11 |

|---|---|

Molecular Weight |

1181.4 g/mol |

IUPAC Name |

(E,4S)-4-[[(2S)-2-[[(2S)-3-[3-[[4-[[(2S)-2-[[(2S)-2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]phenyl]-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |

InChI |

InChI=1S/C65H84N10O11/c1-39(2)51(35-41(5)61(82)83)74(12)60(81)56(64(6,7)8)73-59(80)55(67-11)65(9,10)46-22-17-23-48(36-46)70-63(85)86-38-42-26-30-47(31-27-42)69-57(78)49(24-18-34-68-62(66)84)71-58(79)54(40(3)4)72-52(76)32-33-53(77)75-37-45-21-14-13-19-43(45)28-29-44-20-15-16-25-50(44)75/h13-17,19-23,25-27,30-31,35-36,39-40,49,51,54-56,67H,18,24,32-34,37-38H2,1-12H3,(H,69,78)(H,70,85)(H,71,79)(H,72,76)(H,73,80)(H,82,83)(H3,66,68,84)/b41-35+/t49-,51+,54-,55+,56+/m0/s1 |

InChI Key |

ZMSFFQZNTRZZJB-QUAMOIMISA-N |

Isomeric SMILES |

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC(=CC=C1)NC(=O)OCC2=CC=C(C=C2)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC |

Canonical SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC(=CC=C1)NC(=O)OCC2=CC=C(C=C2)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of NSC23925 in Overcoming Multidrug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug resistance (MDR) in cancer cells presents a formidable obstacle to effective chemotherapy, leading to treatment failure and poor patient outcomes. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels. The small molecule NSC23925 has been identified as a potent agent capable of reversing and preventing P-gp-mediated MDR. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: P-glycoprotein Inhibition and Apoptosis Induction

This compound's primary mechanism of action in combating multidrug resistance is twofold: the direct inhibition of P-glycoprotein function and the enhancement of apoptosis in cancer cells.

1. P-glycoprotein (P-gp) Inhibition:

This compound acts as a specific and effective inhibitor of P-glycoprotein.[1][2][3][4][5] Its specificity is a key attribute, as it does not significantly affect other MDR-related transporters like Multidrug Resistance-associated Protein (MRP) or Breast Cancer Resistance Protein (BCRP).[2][6]

The inhibitory action of this compound on P-gp is multifaceted:

-

Functional Inhibition: It directly inhibits the drug efflux function of P-gp, leading to increased intracellular accumulation of chemotherapeutic agents that are P-gp substrates, such as paclitaxel and doxorubicin.[2][6]

-

Stimulation of ATPase Activity: Interestingly, this compound stimulates the ATPase activity of P-gp.[2][4][6] This phenomenon, observed with other P-gp inhibitors, suggests that this compound may uncouple the energy-providing ATP hydrolysis from the conformational changes required for drug transport, effectively rendering the pump dysfunctional for drug efflux.[2]

-

Prevention of P-gp Overexpression: When used concurrently with chemotherapy from the initial stages of treatment, this compound can prevent the development of acquired drug resistance by inhibiting the overexpression of P-gp.[1][3][5][7][8][9] However, when used to treat cells that are already resistant, it primarily acts by inhibiting the function of existing P-gp transporters without significantly altering their expression levels.[2]

2. Enhancement of Apoptosis:

Beyond its direct impact on P-gp, this compound promotes programmed cell death, or apoptosis, in cancer cells, particularly when administered in combination with chemotherapeutic drugs like paclitaxel.[1][7] This pro-apoptotic effect is achieved, in part, by blocking the expression of anti-apoptotic proteins, thereby lowering the threshold for chemotherapy-induced cell death.[1][7]

Quantitative Data Summary

The efficacy of this compound in reversing and preventing multidrug resistance has been quantified in numerous studies. The following tables summarize key quantitative data from various in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of this compound in Reversing Paclitaxel Resistance

| Cell Line | Treatment | IC50 of Paclitaxel (µM) | Fold Reversal of Resistance | Reference |

| SKOV-3TR | Paclitaxel alone | > 1 | - | [2] |

| SKOV-3TR | Paclitaxel + 0.5 µM this compound | ~ 0.05 | > 20 | [2] |

| OVCAR8TR | Paclitaxel alone | > 1 | - | [2] |

| OVCAR8TR | Paclitaxel + 1 µM this compound | ~ 0.1 | > 10 | [2] |

| U-2OS/paclitaxel₀.₂ | Paclitaxel alone | 40.1-fold higher than sensitive cells | - | [3] |

| U-2OS/paclitaxel₀.₀₀₆–this compound | Paclitaxel + 1 µM this compound | 0.8-fold increase from parental | Maintained Sensitivity | [3] |

Table 2: In Vivo Efficacy of this compound in a Paclitaxel-Resistant Ovarian Cancer Xenograft Model

| Treatment Group | Mean Tumor Weight (mg) at Day 72 | P-value vs. Paclitaxel Alone | Reference |

| Saline | 417.4 | < 0.01 | [1] |

| This compound alone | 491.8 | < 0.01 | [1] |

| Paclitaxel alone | 403.0 | - | [1] |

| Paclitaxel + this compound | 40.0 | < 0.01 | [1] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of this compound's mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate these aspects.

Caption: Mechanism of this compound in overcoming multidrug resistance.

Caption: Experimental workflow for characterizing this compound.

Caption: Simplified signaling of this compound action.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is essential for the replication and validation of the findings related to this compound.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxicity of chemotherapeutic agents in the presence or absence of this compound and to calculate the IC50 values.

-

Methodology:

-

Seed cancer cells (e.g., SKOV-3TR, OVCAR8TR) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of a chemotherapeutic agent (e.g., paclitaxel) with or without a fixed concentration of this compound (typically 0.5-1 µM).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

-

2. Drug Accumulation/Efflux Assays

-

Objective: To measure the effect of this compound on the intracellular accumulation and retention of P-gp substrates.

-

Methodology using Calcein AM:

-

Seed MDR cancer cells in 96-well plates.

-

Pre-incubate the cells with this compound or a control vehicle for a defined period (e.g., 1 hour).

-

Add Calcein AM, a non-fluorescent P-gp substrate that becomes fluorescent (calcein) upon hydrolysis by intracellular esterases.

-

Incubate for a short period (e.g., 30 minutes).

-

Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. Increased fluorescence in this compound-treated cells indicates inhibition of P-gp-mediated efflux.[2][4]

-

-

Methodology using Rhodamine 123 or Doxorubicin:

-

Incubate cell suspensions with the fluorescent P-gp substrate (Rhodamine 123 or doxorubicin) in the presence or absence of this compound.

-

After incubation, wash the cells to remove the extracellular substrate.

-

Analyze the intracellular fluorescence intensity by flow cytometry. A rightward shift in the fluorescence histogram for this compound-treated cells indicates increased intracellular drug accumulation.[2][6]

-

3. P-glycoprotein (P-gp) ATPase Activity Assay

-

Objective: To determine the effect of this compound on the ATP hydrolysis activity of P-gp.

-

Methodology:

-

Use membrane vesicles prepared from cells overexpressing P-gp.

-

Incubate the membrane vesicles with varying concentrations of this compound in the presence of ATP.

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.

-

The P-gp specific ATPase activity is determined as the difference in Pi release in the presence and absence of a specific P-gp inhibitor like sodium orthovanadate. An increase in Pi release in the presence of this compound indicates stimulation of P-gp's ATPase activity.[4]

-

4. Western Blot Analysis for P-glycoprotein Expression

-

Objective: To assess the effect of this compound on the protein expression level of P-gp.

-

Methodology:

-

Lyse cells treated with or without this compound and/or chemotherapeutic agents to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for P-gp.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system. A loading control (e.g., β-actin) is used to ensure equal protein loading.[8]

-

Conclusion and Future Directions

This compound represents a promising small molecule for combating multidrug resistance in cancer. Its well-defined mechanism of action, centered on the specific inhibition of P-glycoprotein and the induction of apoptosis, provides a strong rationale for its further development. The quantitative data from both in vitro and in vivo studies consistently demonstrate its ability to resensitize resistant cancer cells to conventional chemotherapy and to prevent the emergence of resistance.

Future research should focus on optimizing the therapeutic window and pharmacokinetic properties of this compound and its analogs. Clinical trials are warranted to evaluate the safety and efficacy of this compound in combination with standard chemotherapy regimens for the treatment of cancers known to exhibit high levels of P-gp-mediated multidrug resistance. Furthermore, exploring potential synergistic combinations with other targeted therapies could broaden the clinical utility of this compound in the ongoing battle against cancer drug resistance.

References

- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. scholar.smu.edu [scholar.smu.edu]

- 8. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of NSC23925 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC23925 is a small molecule compound that has demonstrated significant potential in overcoming a major hurdle in cancer chemotherapy: multidrug resistance (MDR). Primarily, this compound functions by preventing the emergence of resistance to chemotherapeutic agents, most notably paclitaxel, by inhibiting the overexpression of P-glycoprotein (Pgp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux. Furthermore, evidence suggests a secondary mechanism of action involving the enhancement of apoptosis in cancer cells. This guide provides an in-depth overview of the function of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of P-glycoprotein Overexpression

The principal function of this compound in cancer cells is the prevention of P-glycoprotein (Pgp)-mediated multidrug resistance. Pgp acts as an efflux pump, actively removing chemotherapeutic drugs from cancer cells and thereby reducing their intracellular concentration and efficacy.[1] Continuous exposure of cancer cells to certain chemotherapeutics, such as paclitaxel, can lead to the overexpression of Pgp, rendering the cells resistant to a broad spectrum of drugs.[2][3]

This compound has been shown to specifically inhibit the overexpression of Pgp in cancer cell lines, including ovarian cancer (SKOV-3) and osteosarcoma (U-2OS and Saos), when co-administered with paclitaxel.[2][4] This preventative action ensures that the cancer cells remain sensitive to the cytotoxic effects of the chemotherapeutic agent.[1] Studies have demonstrated that in both in vitro cell cultures and in vivo xenograft models, cancer cells treated with a combination of paclitaxel and this compound do not develop the MDR phenotype and maintain low levels of Pgp expression, in stark contrast to cells treated with paclitaxel alone.[2][3]

A key aspect of this compound's interaction with Pgp is its ability to stimulate the transporter's ATPase activity.[2] This phenomenon, observed with other Pgp inhibitors, suggests that this compound may bind to Pgp and induce a conformational change that uncouples ATP hydrolysis from drug efflux, effectively inhibiting its transport function without necessarily blocking the ATP binding site directly.[5]

Secondary Mechanism: Enhancement of Apoptosis

Beyond its role in preventing drug resistance, this compound has been observed to enhance apoptosis in cancer cells, particularly when used in combination with chemotherapeutic agents like doxorubicin.[2] In vivo studies using an ovarian cancer xenograft model have shown that the combination of paclitaxel and this compound leads to the downregulation of anti-apoptotic proteins.[2][3] This suggests that this compound may modulate apoptotic pathways, contributing to a more significant anti-tumor effect than chemotherapy alone. The precise molecular targets of this compound within the apoptotic signaling cascade are an area of ongoing investigation.

In Vitro and In Vivo Efficacy

The efficacy of this compound has been demonstrated in various preclinical models:

-

In Vitro: In ovarian cancer cell lines (SKOV-3 and OVCAR8), this compound has shown the ability to reverse chemoresistance at concentrations between 0.5 and 1 µM.[6] Its own cytotoxic effect, as measured by IC50 values, is observed at higher concentrations.[6]

-

In Vivo: In a paclitaxel-resistant ovarian cancer xenograft model, the combination of paclitaxel and this compound resulted in a significantly greater antitumor efficacy and prolonged overall survival compared to paclitaxel alone.[2][3] Importantly, this combination therapy was well-tolerated in mice, with no significant toxicity observed.[2][3]

Data Presentation

| Parameter | Cell Line | Value | Reference |

| IC50 of this compound | SKOV-3 / SKOV-3TR | 8 µM | [6] |

| OVCAR8 / OVCAR8TR | 25 µM | [6] | |

| Concentration for Maximal Reversal of MDR | SKOV-3TR or OVCAR8TR | 0.5 - 1 µM | [6] |

Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines

| Animal Model | Cancer Type | Treatment | Key Findings | Reference |

| Nude Mice | Ovarian Cancer (SKOV-3 Xenograft) | Paclitaxel + this compound | - Prevented the development of paclitaxel resistance- Inhibited Pgp overexpression- Enhanced anti-tumor efficacy- Prolonged overall survival | [2][3] |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and to determine its half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines (e.g., SKOV-3, U-2OS)

-

Complete culture medium (e.g., McCoy's 5A for SKOV-3)

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

P-glycoprotein Expression Analysis (Western Blot)

This protocol is used to determine the effect of this compound on the expression levels of P-glycoprotein.

Materials:

-

Cancer cell lysates (from cells treated with paclitaxel +/- this compound)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against P-glycoprotein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Quantify the protein concentration of cell lysates using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Pgp antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin) to normalize the Pgp expression levels.

P-glycoprotein Functionality Assay (Rhodamine 123 Efflux Assay)

This protocol assesses the ability of this compound to inhibit the efflux function of P-glycoprotein.

Materials:

-

Cancer cells

-

Rhodamine 123 (a fluorescent substrate of Pgp)

-

This compound

-

Flow cytometer

Procedure:

-

Treat cancer cells with this compound or a vehicle control for a specified period.

-

Incubate the cells with Rhodamine 123 for 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular Rhodamine 123.

-

Resuspend the cells in fresh medium with or without this compound and incubate for an additional 1-2 hours to allow for drug efflux.

-

Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A higher fluorescence intensity in this compound-treated cells compared to control cells indicates inhibition of Pgp-mediated efflux.

In Vivo Ovarian Cancer Xenograft Model

This protocol describes the establishment of a paclitaxel-resistant ovarian cancer model in mice to evaluate the in vivo efficacy of this compound.[2]

Materials:

-

Female nude mice (4-6 weeks old)

-

SKOV-3 ovarian cancer cells

-

Matrigel

-

Paclitaxel

-

This compound

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of SKOV-3 cells mixed with Matrigel into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups: (1) Vehicle control, (2) Paclitaxel alone, (3) this compound alone, and (4) Paclitaxel + this compound.

-

Administer treatments according to a predefined schedule (e.g., intraperitoneal injections twice a week).[2]

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for Pgp expression, immunohistochemistry for apoptosis markers).

Signaling Pathways and Experimental Workflows

Figure 1: Simplified signaling pathway illustrating the dual mechanism of action of this compound in cancer cells.

Figure 2: A representative workflow for the in vitro evaluation of this compound's function in cancer cells.

Figure 3: A typical experimental workflow for assessing the in vivo efficacy of this compound.

References

- 1. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Interaction of NSC23925 with P-glycoprotein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding and interaction of NSC23925 with P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Executive Summary

This compound has been identified as a potent and selective inhibitor of P-glycoprotein.[1] Its primary mechanism of action involves the reversal of P-gp-mediated multidrug resistance by preventing the overexpression of P-gp and modulating its function.[2][3] Studies have demonstrated that this compound can restore the sensitivity of cancer cells to chemotherapeutic agents, making it a promising candidate for combination therapies. This guide delves into the specifics of its interaction with P-gp, providing valuable insights for researchers in oncology and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the activity of this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

| SKOV-3/SKOV-3TR | 8 | [4] |

| OVCAR8/OVCAR8TR | 25 | [4] |

Table 2: Efficacy in Reversing Multidrug Resistance

| Parameter | Concentration (µM) | Effect | Reference | | :--- | :--- | :--- | | Maximal Reversal of MDR | 0.5 - 1.0 | Restores chemosensitivity in various MDR cancer cell lines |[4] |

Mechanism of Action: P-glycoprotein Binding and Functional Modulation

Molecular docking studies of a potent derivative of this compound, YS-7a, predict that the binding site is located within the transmembrane domains of P-gp, involving key amino acid residues that are also implicated in the binding of other P-gp substrates and inhibitors.[1]

Signaling and Interaction Pathway

The interaction of this compound with P-gp is a direct one, focusing on the modulation of the transporter's function rather than an indirect signaling cascade. The proposed mechanism is illustrated below.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with P-glycoprotein.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits the growth of cancer cells.

Materials:

-

Multidrug-resistant (MDR) and parental (sensitive) cancer cell lines

-

This compound

-

Chemotherapeutic agent (e.g., paclitaxel, doxorubicin)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound, the chemotherapeutic agent, or a combination of both. Include untreated cells as a control.

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.

P-glycoprotein Substrate Efflux Assay (Rhodamine 123 or Calcein AM Assay)

This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate from MDR cells.

Materials:

-

MDR and parental cancer cell lines

-

This compound

-

Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein AM)

-

Flow cytometer or fluorescence microscope

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium

Procedure:

-

Harvest and resuspend cells in culture medium.

-

Pre-incubate the cells with this compound at various concentrations for a specified time (e.g., 30-60 minutes).

-

Add the fluorescent P-gp substrate (e.g., Rhodamine 123) and incubate for a further period to allow for substrate accumulation.

-

Wash the cells with ice-cold PBS to remove the extracellular substrate.

-

Resuspend the cells in fresh medium with or without this compound and incubate to allow for efflux.

-

At various time points, measure the intracellular fluorescence using a flow cytometer or fluorescence microscope.

-

Analyze the data to determine the extent of inhibition of substrate efflux by this compound.

P-gp ATPase Activity Assay

This biochemical assay measures the effect of this compound on the ATP hydrolysis activity of P-gp.

Materials:

-

Membrane vesicles from cells overexpressing P-gp

-

This compound

-

ATP

-

Assay buffer (containing MgCl2, and other necessary ions)

-

Phosphate detection reagent (e.g., malachite green-based reagent)

-

96-well plates

-

Microplate reader

Procedure:

-

Incubate the P-gp-containing membrane vesicles with various concentrations of this compound.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

-

Measure the absorbance using a microplate reader.

-

Determine the effect of this compound on the basal and substrate-stimulated P-gp ATPase activity.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Conclusion

This compound is a promising P-glycoprotein inhibitor with a clear mechanism of action in reversing multidrug resistance. The data and protocols presented in this guide provide a solid foundation for further research into its therapeutic potential. Future studies should aim to elucidate the precise binding site and affinity of this compound to P-gp to facilitate the rational design of even more potent and specific second-generation inhibitors.

References

- 1. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]

- 2. Research Portal [scholarship.miami.edu]

- 3. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

NSC23925: A Technical Guide to its Discovery, Synthesis, and Mechanism as a P-glycoprotein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a cardinal challenge in oncology, frequently leading to the failure of chemotherapy. A primary driver of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (Pgp or MDR1), which actively effluxes a broad spectrum of anticancer drugs from tumor cells. This guide provides a comprehensive technical overview of NSC23925, a potent and selective Pgp inhibitor identified through high-throughput screening. We detail its discovery, the chemical synthesis of its stereoisomers, its mechanism of action, and a summary of its preclinical efficacy. This document consolidates key quantitative data and experimental protocols to serve as a valuable resource for researchers in the fields of oncology, pharmacology, and medicinal chemistry.

Discovery of this compound

This compound was identified from the National Cancer Institute (NCI) Diversity Set library, which comprises approximately 2,000 small molecules.[1][2] The discovery was the result of a high-throughput cell-based screening assay designed to identify compounds capable of reversing paclitaxel resistance in the SKOV-3TR human ovarian cancer cell line, which overexpresses P-glycoprotein.[1][2] The screening process involved co-incubating the resistant cells with a sublethal concentration of paclitaxel along with each compound from the library.[2] this compound, chemically known as (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol, emerged as the most potent agent in this screen for reversing the MDR phenotype.[1]

Synthesis and Chemical Properties

This compound possesses two chiral centers, resulting in four distinct stereoisomers.[3] The synthesis and separation of these isomers have been accomplished, revealing that they possess different biological activities.[4][5] Isomer 11 (also referred to as erythro-9b) was identified as the most potent isomer for reversing Pgp-mediated multidrug resistance.[3][4][6]

Chemical Data

| Property | Data | Reference |

| IUPAC Name | (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol | [6] |

| Synonym | NSC 23925 | [7] |

| CAS Number | 858474-14-3 | [7] |

| Molecular Formula | C₂₂H₂₄N₂O₂ | [8] |

| Formula Weight | 348.44 g/mol | [8] |

| Stereoisomers | 4 (erythro-7a, threo-7b, threo-9a, erythro-9b) | [3][9] |

| Most Potent Isomer | Isomer 11 / erythro-9b | [3][4] |

| Solubility | Soluble in DMSO | [7] |

General Synthesis Protocol

The synthesis of this compound and its derivatives generally follows a multi-step process starting from the construction of the quinoline core. The following protocol is a representative procedure based on published literature for analogous compounds.[3]

-

Preparation of the Quinoline Carboxylic Acid: 2-(4-methoxyphenyl)quinoline-4-carboxylic acid is prepared via a condensation reaction between 4-methoxy-1-phenylethenone and indoline-2,3-dione.

-

Esterification: The resulting carboxylic acid is esterified to yield methyl-2-(4-methoxyphenyl)quinoline-4-carboxylate.

-

Ketone Formation: The methyl ester is reacted with 2-bromopyridine using n-butyllithium (n-BuLi) as a base to form the ketone intermediate, (2-(4-methoxyphenyl)quinolin-4-yl)(pyridin-2-yl)-methanone.

-

Reduction of Pyridine Ring: The pyridine ring of the ketone intermediate is catalytically hydrogenated to a piperidine ring.

-

Reduction of Ketone: The ketone functional group is reduced to a secondary alcohol, yielding the final (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol product.

-

Isomer Separation: The four stereoisomers are then separated using chiral high-performance liquid chromatography (HPLC).[4]

Mechanism of Action

This compound reverses multidrug resistance primarily through the direct inhibition of P-glycoprotein. Its mechanism is multifaceted, involving the modulation of Pgp's transport function and ATPase activity, as well as downstream effects on apoptosis and Pgp expression.

-

Selective Pgp Inhibition: this compound is a selective inhibitor of Pgp (MDR1/ABCB1) and does not significantly inhibit other major MDR transporters like Multidrug Resistance-associated Protein 1 (MRP1) or Breast Cancer Resistance Protein (BCRP).[1][7]

-

Increased Drug Accumulation: By inhibiting Pgp's efflux function, this compound increases the intracellular concentration of Pgp substrates, such as paclitaxel, doxorubicin, and fluorescent dyes like calcein-AM and Rhodamine-123, thereby restoring their cytotoxic efficacy in resistant cells.[1][2][7]

-

Stimulation of ATPase Activity: Interestingly, this compound stimulates the ATPase activity of Pgp in a dose-dependent manner.[1][10] This phenomenon, observed with many Pgp inhibitors, suggests an interaction with the protein that uncouples ATP hydrolysis from substrate transport, leading to futile ATP consumption and functional inhibition of efflux.

-

Prevention of Pgp Overexpression: Continuous treatment with chemotherapeutic agents like paclitaxel can induce the overexpression of Pgp. Studies have shown that co-administration of this compound with paclitaxel prevents this upregulation of Pgp, thereby delaying or inhibiting the onset of acquired resistance.[5][6][11]

-

Enhancement of Apoptosis: In combination with agents like paclitaxel, this compound significantly enhances apoptosis in cancer cells.[6] This is a direct consequence of restoring high intracellular concentrations of the chemotherapeutic drug, allowing it to engage its cytotoxic targets effectively.[11]

-

Non-Substrate Inhibitor: this compound is not a substrate for Pgp itself. Its inhibitory effect is not diminished by Pgp, and it does not compete with cytotoxic drugs for transport.[1][2]

References

- 1. Collection - Synthesis and Evaluation of (2-(4-Methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (this compound) Isomers To Reverse Multidrug Resistance in Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collection - Synthesis and Evaluation of (2-(4-Methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (this compound) Isomers To Reverse Multidrug Resistance in Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 5. Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (this compound) isomers to reverse multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 8. CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol - Google Patents [patents.google.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Effect of NSC23925 on Apoptosis in Tumor Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC23925 is a small molecule inhibitor primarily investigated for its role in overcoming multidrug resistance (MDR) in cancer cells. Its mechanism of action is multifaceted, involving the inhibition of P-glycoprotein (Pgp) and, significantly, the enhancement of apoptosis. This technical guide provides a comprehensive overview of the pro-apoptotic effects of this compound in tumor cells. It consolidates available quantitative data, details key experimental methodologies, and visualizes the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction

The evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular damage and therapeutic interventions. Consequently, agents that can modulate apoptotic pathways are of significant interest in oncology research. This compound has emerged as a promising compound that not only resensitizes resistant cancer cells to conventional chemotherapy but also directly influences the cellular machinery of programmed cell death. This document will delve into the specifics of this compound's impact on apoptosis, focusing on its molecular targets and the experimental evidence supporting its pro-apoptotic activity.

Quantitative Data on Apoptotic Induction

The majority of available quantitative data on the pro-apoptotic effects of this compound is in the context of its combination with other chemotherapeutic agents, particularly paclitaxel. When used in combination, this compound has been shown to significantly enhance apoptosis in various cancer cell lines.

Table 1: Effect of this compound in Combination with Paclitaxel on Anti-Apoptotic Protein Expression in Ovarian Cancer Mouse Models

| Protein | Treatment Group | Mean Expression Level (Densitometry Units) | P-value |

| Survivin | Paclitaxel | Not explicitly quantified | < 0.001 |

| Paclitaxel + this compound | Significantly lower than Paclitaxel alone | ||

| Bcl-xL | Paclitaxel | Not explicitly quantified | < 0.05 |

| Paclitaxel + this compound | Significantly lower than Paclitaxel alone | ||

| MCL-1 | Paclitaxel | Not explicitly quantified | < 0.01 |

| Paclitaxel + this compound | Significantly lower than Paclitaxel alone |

Data is derived from in vivo studies on ovarian cancer mouse models. The expression levels were determined by Western blot analysis of tumor tissues.[1]

Note: While this compound has been observed to moderately inhibit the proliferation of both sensitive and resistant cell lines at concentrations greater than 10 µM, specific IC50 values for apoptosis induction by this compound as a standalone agent are not extensively documented in the reviewed literature.[2] The primary focus of existing research has been on its synergistic effects.

Key Signaling Pathways Modulated by this compound

This compound is believed to induce apoptosis through the modulation of key signaling pathways that regulate cell survival and death. The primary mechanism appears to be the inhibition of Src homology region 2 domain-containing phosphatase 1 and 2 (SHP-1/2), which leads to downstream effects on the STAT3 signaling pathway and the expression of Bcl-2 family proteins.

Proposed Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the induction of apoptosis in tumor cells.

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on apoptosis.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50).

-

Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bcl-xL, MCL-1, Survivin, cleaved Caspase-3, p-STAT3, STAT3, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing this compound-induced apoptosis.

Caption: General workflow for studying this compound's apoptotic effects.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent, not only by reversing multidrug resistance but also by promoting apoptosis in tumor cells. The available evidence strongly suggests that its pro-apoptotic effects are mediated through the inhibition of the SHP-1/2-STAT3 signaling axis, leading to the downregulation of key anti-apoptotic proteins like Survivin, Bcl-xL, and MCL-1.

Future research should focus on elucidating the standalone apoptotic effects of this compound across a broader range of cancer cell types and establishing definitive IC50 values for apoptosis induction. Further investigation into the upstream and downstream effectors of the SHP-1/2-STAT3 pathway in response to this compound will provide a more complete understanding of its mechanism of action. Such studies will be crucial for the rational design of clinical trials and the potential development of this compound as a novel therapeutic agent for cancer treatment.

References

- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Reversing Paclitaxel Resistance: A Technical Guide to the Application of NSC23925

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug resistance (MDR) is a primary obstacle to the successful chemotherapeutic treatment of various cancers. Paclitaxel, a potent mitotic inhibitor, is a first-line agent for numerous malignancies, including ovarian and breast cancer; however, its efficacy is frequently compromised by the development of resistance. A key mechanism underlying this resistance is the overexpression of P-glycoprotein (Pgp), an ATP-binding cassette (ABC) transporter that actively effluxes paclitaxel from cancer cells. This technical guide details the mechanism and application of NSC23925, a small molecule inhibitor that has demonstrated significant potential in preventing the onset of paclitaxel resistance. By specifically inhibiting the overexpression of Pgp and promoting apoptosis, this compound offers a promising strategy to enhance and prolong the efficacy of paclitaxel-based chemotherapy. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and relevant signaling pathways associated with this compound.

Introduction to this compound and Paclitaxel Resistance

Paclitaxel resistance in cancer cells is a complex phenomenon involving multiple mechanisms, with the overexpression of Pgp (encoded by the ABCB1 gene) being a major contributor.[1][2][3] Pgp functions as a drug efflux pump, reducing the intracellular concentration of paclitaxel to sub-therapeutic levels.[1][4] Strategies to counteract this resistance have focused on the development of MDR modulators, and this compound has emerged as a promising agent in this class.[5][6]

This compound was identified through high-throughput screening as a potent P-gp inhibitor.[6] Subsequent studies have revealed its ability to not only reverse existing MDR but, more critically, to prevent its development when co-administered with paclitaxel from the onset of therapy.[1][4][7] This preventative approach is a paradigm shift from traditional MDR reversal strategies. This guide will explore the preclinical evidence supporting the use of this compound in combination with paclitaxel, focusing on its effects in ovarian and osteosarcoma cancer models.

Mechanism of Action

This compound primarily functions through two interconnected mechanisms to prevent paclitaxel resistance:

-

Inhibition of P-glycoprotein (Pgp) Overexpression : Continuous exposure of cancer cells to paclitaxel can induce the overexpression of Pgp, leading to acquired resistance.[4] this compound, when used in combination with paclitaxel, specifically prevents this upregulation of Pgp at the protein level.[1][8] This action maintains the intracellular concentration of paclitaxel, allowing it to exert its cytotoxic effects. It is important to note that this compound does not appear to significantly affect the expression of other ABC transporters like MRP1 or BCRP.[1][8]

-

Enhancement of Apoptosis : Beyond its effects on Pgp, this compound enhances paclitaxel-induced apoptosis.[1] Paclitaxel resistance is often associated with the upregulation of anti-apoptotic proteins such as survivin and Bcl-xL.[1] The combination of this compound and paclitaxel leads to a decrease in the expression of these anti-apoptotic proteins and a reduction in Cyclin E levels, thereby promoting programmed cell death.[1]

The proposed signaling pathway for this compound's action in preventing paclitaxel resistance is illustrated below.

Caption: Mechanism of this compound in preventing paclitaxel resistance.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in preventing paclitaxel resistance.

Table 1: In Vitro Efficacy of this compound in Ovarian Cancer and Osteosarcoma Cell Lines

| Cell Line | Treatment Group | Paclitaxel IC50 (nM) | Fold Resistance | Reference |

| SKOV-3 (Ovarian) | Parental | 2.5 ± 0.5 | 1 | [1] |

| Paclitaxel-Resistant | 125.6 ± 15.2 | ~50 | [1] | |

| Paclitaxel + this compound | 3.1 ± 0.8 | ~1.2 | [1] | |

| U-2OS (Osteosarcoma) | Parental | 3.2 ± 0.6 | 1 | [4] |

| Paclitaxel-Resistant | 185.4 ± 21.3 | ~58 | [4] | |

| Paclitaxel + this compound | 4.5 ± 0.9 | ~1.4 | [4] | |

| Saos-2 (Osteosarcoma) | Parental | 2.8 ± 0.4 | 1 | [4] |

| Paclitaxel-Resistant | 162.7 ± 18.9 | ~58 | [4] | |

| Paclitaxel + this compound | 3.9 ± 0.7 | ~1.4 | [4] |

Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 35 | Pgp Expression (relative units) | Median Survival (days) | Reference |

| Control | 1250 ± 150 | N/A | 40 | [1] |

| Paclitaxel alone | 850 ± 120 | 0.3678 | 55 | [1] |

| Paclitaxel + this compound | 250 ± 50 | 0.0184 | >72 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Development of Paclitaxel-Resistant Cell Lines

-

Cell Culture : Human ovarian cancer (SKOV-3) or osteosarcoma (U-2OS, Saos-2) cell lines are cultured in appropriate media (e.g., McCoy's 5A for SKOV-3, DMEM for U-2OS and Saos-2) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[1][4]

-

Stepwise Paclitaxel Exposure : To induce paclitaxel resistance, parental cells are continuously exposed to gradually increasing concentrations of paclitaxel.[1][4] The starting concentration is typically the IC20 (the concentration that inhibits 20% of cell growth).

-

Dose Escalation : The concentration of paclitaxel is doubled every 2-3 weeks as the cells become tolerant to the current dose. This process is continued for several months until the desired level of resistance is achieved (e.g., >50-fold).[4]

-

Combination Treatment Group : For the prevention studies, a parallel culture is maintained with the same stepwise increase in paclitaxel concentration but in the continuous presence of a low, non-toxic concentration of this compound (e.g., 1 µM).[1][4]

-

Verification of Resistance : The IC50 values for paclitaxel are determined at various time points for both the paclitaxel-alone and the paclitaxel + this compound groups using a cell viability assay (e.g., MTT assay).

Caption: Workflow for developing paclitaxel-resistant cell lines.

Western Blot Analysis for Pgp and Apoptotic Proteins

-

Protein Extraction : Cells are harvested and lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay.[1]

-

SDS-PAGE and Transfer : Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Pgp, survivin, Bcl-xL, Cyclin E, and a loading control (e.g., β-actin or GAPDH).[1]

-

Detection : After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

-

Densitometry : The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ).

In Vivo Xenograft Studies

-

Animal Model : Female athymic nude mice (4-6 weeks old) are used.[1][9]

-

Tumor Cell Implantation : Approximately 2 x 10^6 parental SKOV-3 cells are suspended in Matrigel and injected subcutaneously into the flanks of the mice.[1][9]

-

Treatment Groups : Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment groups: (i) vehicle control, (ii) paclitaxel alone, and (iii) paclitaxel in combination with this compound.[1]

-

Dosing Regimen : Paclitaxel (e.g., 10 mg/kg) and this compound (e.g., 10 mg/kg) are administered via intraperitoneal injection on a defined schedule (e.g., twice weekly).[1]

-

Monitoring : Tumor volume and body weight are measured regularly (e.g., every 3-4 days). Tumor volume is calculated using the formula: (length x width²) / 2.

-

Endpoint : The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.[1] Survival studies may also be conducted, with the endpoint being tumor size exceeding a certain limit or signs of morbidity.

-

Tissue Analysis : At the end of the study, tumors are excised, weighed, and processed for protein extraction (for Western blotting) or histological analysis.[1]

Conclusion and Future Directions

The preclinical data strongly support the use of this compound as a chemosensitizing agent to prevent the development of paclitaxel resistance in cancer. Its dual mechanism of inhibiting Pgp overexpression and enhancing apoptosis makes it a particularly attractive candidate for combination therapy. The in vivo studies have demonstrated significant antitumor efficacy and improved survival with a tolerable safety profile in mouse models.[1]

Future research should focus on the pharmacokinetics and pharmacodynamics of the paclitaxel-NSC23925 combination to optimize dosing and scheduling.[1] Further investigation into the upstream signaling pathways regulated by this compound that lead to the suppression of Pgp expression is also warranted. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into improved therapeutic outcomes for cancer patients. The development of this compound and similar agents represents a critical step forward in overcoming the challenge of multidrug resistance in oncology.

References

- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Drug resistance to paclitaxel is not only associated with ABCB1 mRNA expression but also with drug accumulation in intracellular compartments in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]

- 7. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

NSC23925 as a Chemosensitizer for Doxorubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin is a cornerstone of chemotherapy for a multitude of cancers; however, its efficacy is frequently undermined by the development of multidrug resistance (MDR). A primary driver of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (Pgp), which actively effluxes doxorubicin from cancer cells, reducing its intracellular concentration and therapeutic effect. This technical guide provides an in-depth examination of NSC23925, a small molecule compound identified as a potent chemosensitizer that restores cancer cell sensitivity to doxorubicin. We will explore its mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the underlying biological pathways.

The Challenge of Doxorubicin Resistance

Doxorubicin is a potent anthracycline antibiotic used in the treatment of a wide range of cancers, including breast, ovarian, and lung cancers, as well as sarcomas.[1][2] Its primary anticancer mechanisms involve DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks and subsequent apoptosis.[3][4]

Despite its effectiveness, the clinical utility of doxorubicin is often limited by the emergence of MDR.[2][5] Cancer cells can develop resistance through several mechanisms:

-

Increased Drug Efflux: The most common mechanism involves the overexpression of P-glycoprotein (Pgp), a product of the MDR1 gene.[1][6] Pgp is an ATP-dependent pump that expels a wide variety of structurally diverse chemotherapy agents, including doxorubicin, from the cell, thereby preventing them from reaching their intracellular targets.[1][7]

-

Alteration of Drug Targets: Mutations or altered expression of topoisomerase II can reduce its sensitivity to doxorubicin.[2]

-

Activation of Survival Pathways: Signaling pathways that promote cell survival and inhibit apoptosis, such as the PI3K/Akt and MAPK/ERK pathways, are often upregulated in resistant cells.[2][8]

-

Evasion of Apoptosis: Resistant cells can acquire defects in apoptotic pathways, making them less susceptible to drug-induced cell death.[1][5]

This compound: Mechanism of Action as a Chemosensitizer

This compound, identified through high-throughput screening, is a novel and selective P-glycoprotein inhibitor that can reverse MDR.[7][9][10] It restores chemosensitivity to anticancer drugs in various MDR cancer cell lines, including those from ovarian, breast, colon, and sarcoma cancers.[1][11]

The primary mechanism by which this compound sensitizes cells to doxorubicin is through the direct inhibition of Pgp-mediated drug efflux.[7][10] Key aspects of its action include:

-

Increased Intracellular Drug Accumulation: By inhibiting Pgp function, this compound prevents the expulsion of doxorubicin, leading to its increased intracellular accumulation.[7][10] This allows the chemotherapeutic agent to reach effective concentrations at its target sites.

-

Stimulation of Pgp ATPase Activity: Interestingly, this compound does not alter the expression level of Pgp.[6][10] Instead, it interacts with the transporter and stimulates its ATPase activity.[7][10] This phenomenon, observed with other Pgp inhibitors, is thought to uncouple ATP hydrolysis from the drug transport process, effectively disabling the pump's efflux function.[7]

-

Prevention of Resistance Development: Beyond reversing existing resistance, co-administration of this compound with a chemotherapeutic agent like paclitaxel has been shown to prevent the emergence of a resistant phenotype.[1][12][13] This is achieved by specifically inhibiting the overexpression of Pgp and anti-apoptotic proteins that would otherwise be induced by continuous chemotherapy treatment.[1][12]

The following diagram illustrates the Pgp-mediated doxorubicin efflux mechanism that leads to drug resistance.

This next diagram shows how this compound intervenes to block this resistance mechanism.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound from various in vitro studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 of this compound | Notes |

| SKOV-3 / SKOV-3TR | Ovarian Cancer | 8 µM | TR denotes paclitaxel-resistant subline.[9] |

| OVCAR8 / OVCAR8TR | Ovarian Cancer | 25 µM | TR denotes paclitaxel-resistant subline.[9] |

| Various Sensitive & Resistant Lines | Ovarian, Breast, Colon, Sarcoma | >10 µM | Moderately inhibits proliferation at concentrations above 10 µM.[7][10] |

Table 2: Chemosensitizing Effect of this compound

| Parameter | Value | Cell Lines | Notes |

| Concentration for Maximal Reversal | 0.5 µM - 1.0 µM | SKOV-3TR, OVCAR8TR | The optimal concentration range to reverse Pgp-mediated resistance to cytotoxic drugs.[9] |

| Pgp Substrates Affected | Doxorubicin, Paclitaxel, Vincristine, ET-743, Calcein-AM, Rhodamine-123 | Ovarian, Breast, Colon, Sarcoma MDR lines | This compound effectively increases intracellular accumulation of multiple Pgp substrates.[7][10][11] |

| Effect on Non-Pgp Substrates | No effect | N/A | Does not re-sensitize cells to drugs that are not Pgp substrates, such as cisplatin and methotrexate, confirming its specificity.[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate this compound as a doxorubicin chemosensitizer.

Cell Viability and Chemosensitization Assay (MTT Assay)

This protocol is designed to determine the IC50 (half-maximal inhibitory concentration) of doxorubicin in cancer cells with and without this compound to quantify the reversal of resistance.

Materials:

-

Doxorubicin-sensitive (e.g., K562) and -resistant (e.g., K562/ADR) cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Doxorubicin hydrochloride

-

This compound

-

DMSO (for dissolving compounds)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well cell culture plates

-

Microplate reader (490-570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1-2 x 10³ cells per well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of doxorubicin and this compound in DMSO. Create a serial dilution of doxorubicin in culture medium. Prepare a fixed, non-toxic concentration of this compound (e.g., 1 µM) in culture medium.

-

Treatment:

-

For the doxorubicin-only group, add serial dilutions of doxorubicin to the wells.

-

For the combination group, add the fixed concentration of this compound along with the serial dilutions of doxorubicin.

-

Include control wells: cells with medium only (no treatment), cells with DMSO vehicle, and cells with this compound only.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.[6]

-

MTT Addition: Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[14]

-

Formazan Crystal Formation: Incubate for an additional 4 hours at 37°C, protected from light.[6] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker to ensure complete dissolution.

-

Absorbance Reading: Read the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of doxorubicin concentration and determine the IC50 values using non-linear regression analysis. The fold reversal (FR) of resistance is calculated as: FR = IC50 (doxorubicin alone) / IC50 (doxorubicin + this compound).

Intracellular Drug Accumulation Assay

This protocol uses flow cytometry to measure the ability of this compound to increase the intracellular accumulation of a fluorescent Pgp substrate (like doxorubicin itself, which is autofluorescent, or Rhodamine 123).

Materials:

-

MDR and sensitive cell lines

-

Complete culture medium

-

This compound

-

Doxorubicin or Rhodamine 123 (Rho-123)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Preparation: Seed approximately 10⁴ cells per well in a 12-well plate and incubate for 24 hours.[6]

-

Pre-treatment: Treat the cells with a fixed concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) in culture medium. Incubate for 4 hours at 37°C.[6]

-

Fluorescent Substrate Loading: Add doxorubicin or Rho-123 (final concentration ~1 µg/mL) to the wells and incubate for an additional 60-90 minutes at 37°C.[6]

-

Cell Harvesting: Wash the cells twice with ice-cold PBS to remove extracellular fluorescence. Detach the cells using trypsin, then neutralize with complete medium.

-

Flow Cytometry Analysis: Centrifuge the cells and resuspend them in cold PBS. Analyze the intracellular fluorescence immediately using a flow cytometer. Doxorubicin is typically excited at 488 nm and emission is collected in the PE or PE-Texas Red channel.

-

Data Analysis: Compare the mean fluorescence intensity (MFI) of the cell populations. An increase in MFI in the this compound-treated group compared to the control group indicates inhibition of Pgp-mediated efflux.

P-glycoprotein ATPase Activity Assay

This assay determines how this compound interacts with the Pgp transporter by measuring its effect on ATP hydrolysis. Commercial kits like Pgp-Glo™ Assay Systems are commonly used.

Materials:

-

Recombinant human Pgp membranes

-

Pgp-Glo™ Assay Buffer, ATP, and Luminescent Detection Reagent

-

This compound

-

Verapamil (positive control for stimulation) or Sodium Orthovanadate (Na₃VO₄, inhibitor control)

-

Opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound, verapamil, and Na₃VO₄ in the appropriate buffer.

-

Assay Initiation: In an opaque 96-well plate, add the recombinant Pgp membranes. Add the test compounds (this compound) or controls. Include a "basal" control (no compound) and a "no Pgp" control.

-

ATP Addition: Add MgATP to initiate the ATPase reaction.

-

Incubation: Incubate the plate at 37°C for 40-60 minutes. The Pgp will hydrolyze ATP to ADP.

-

Luminescence Detection: Add the ATP detection reagent. This reagent stops the ATPase reaction and measures the amount of remaining ATP. The amount of light generated is inversely proportional to the Pgp ATPase activity (less light means more ATP was consumed).

-

Data Analysis: Calculate the change in relative light units (RLU) relative to the basal control. An increase in ATP consumption (lower RLU) compared to the basal level indicates that this compound stimulates Pgp's ATPase activity.

The following diagram provides a workflow for a typical in vitro chemosensitization experiment.

References

- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. remedypublications.com [remedypublications.com]

- 3. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]

- 7. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Abstract 1732: Synthesis and evaluation of this compound isomers to reverse multidrug resistance in cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 12. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound [escholarship.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: NSC23925 Activity in Ovarian Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activity of NSC23925, a small molecule compound, in ovarian cancer cell lines. The document focuses on its role in overcoming multidrug resistance, inducing apoptosis, and its underlying mechanisms of action.

Executive Summary

Ovarian cancer remains a significant cause of cancer-related mortality in women, largely due to the development of chemoresistance. This compound has emerged as a promising agent in preclinical studies for its ability to prevent and reverse multidrug resistance (MDR), particularly to taxane-based chemotherapy. This guide synthesizes the available quantitative data, details key experimental methodologies, and visualizes the known signaling pathways and experimental workflows associated with this compound's activity in ovarian cancer cell lines. The primary mechanism of action of this compound involves the inhibition of P-glycoprotein (Pgp) overexpression and the induction of apoptosis through the downregulation of key anti-apoptotic proteins.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the efficacy of this compound in ovarian cancer cell lines.

Table 1: IC50 Values for Paclitaxel in SKOV-3 Ovarian Cancer Cells with and without this compound Co-treatment

| Cell Line/Treatment | Paclitaxel IC50 | Fold Increase vs. Parental |

| SKOV-3/parental | Not explicitly stated, used as baseline | 1.0 |

| SKOV-3/paclitaxel₀.₃ | 420.9-fold higher than parental | 420.9 |

| SKOV-3/paclitaxel₀.₀₀₁ + this compound | 0.8-fold increase vs. parental | 0.8 |

| SKOV-3/NSC23925 | No dramatic change vs. parental | - |

Data extracted from a study demonstrating this compound's ability to prevent paclitaxel resistance[1].

Table 2: Qualitative and Semi-Quantitative Effects of this compound on Protein Expression and Cell Proliferation

| Parameter | Cell Line(s) | Effect of this compound | Notes |

| P-glycoprotein (Pgp) | SKOV-3, OVCAR8 | Inhibition of overexpression | Prevents the emergence of MDR[1][2]. |

| Anti-apoptotic Proteins | SKOV-3 | Downregulation of survivin, Bcl-xL, and MCL-1 | Contributes to enhanced apoptosis[1]. |

| Cell Proliferation | Various MDR cell lines | Moderate inhibition at >10 µM | Suggests this compound itself is not a potent cytotoxic agent but a resistance modulator[3]. |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the activity of this compound in ovarian cancer cell lines.

Cell Viability and IC50 Determination (MTT Assay)

The half-maximal inhibitory concentration (IC50) of chemotherapeutic agents, with or without this compound, is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate ovarian cancer cells (e.g., SKOV-3, OVCAR-8) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of a fixed concentration of this compound. Include untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is quantified using flow cytometry after staining with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound, a chemotherapeutic agent, or a combination of both for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the expression levels of specific proteins, such as P-gp, Bcl-2, and survivin.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-P-gp, anti-Bcl-2, anti-survivin, and a loading control like anti-β-actin) overnight at 4°C.

-